![molecular formula C10H13N3O4 B2436457 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea CAS No. 199464-37-4](/img/structure/B2436457.png)
3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea
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Overview
Description
“3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea”, also known as N-(2-Methoxyethyl)-N’'-(4-Nitrophenyl)urea, is a chemical compound with the molecular formula C10H13N3O4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 2-methoxyethyl group and the other hydrogen is replaced by a 4-nitrophenyl group . The molecular weight is 239.23 .Scientific Research Applications
Hydrogen Bonding and Deprotonation Studies
- Study 1: Research by Pérez-Casas and Yatsimirsky (2008) details the hydrogen bonding and deprotonation equilibria in urea derivatives, emphasizing the interactions and formations of hydrogen-bonded complexes with anions. This study provides insights into the chemical behavior of compounds like 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in different solvents, contributing to a deeper understanding of their chemical properties (Pérez-Casas & Yatsimirsky, 2008).
Nonlinear Optical Properties
- Study 2: Maidur et al. (2017) explored the nonlinear optical properties of similar compounds. Such studies are significant for understanding the potential applications of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in the field of optics, particularly in the development of new materials for optical technologies (Maidur et al., 2017).
Interaction with Anions
- Study 3: Research by Boiocchi et al. (2004) investigates the nature of urea-fluoride interaction, highlighting the hydrogen bonding interactions with oxoanions and the deprotonation processes. This type of research is pertinent to understanding how 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea might interact with different anions, a key aspect in various chemical applications (Boiocchi et al., 2004).
Anion Recognition Properties
- Study 4: Singh et al. (2016) synthesized and characterized phenyl urea derivatives with anion recognition properties. This research is relevant to the potential use of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in sensing applications, where specific anion recognition is crucial (Singh et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-7-6-11-10(14)12-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXZNKSUHMEKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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